4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19BrN2O3S and its molecular weight is 471.37. The purity is usually 95%.
BenchChem offers high-quality 4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
- The compound has been explored for its catalytic applications. For instance, a closely related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has shown effectiveness as a catalyst in the synthesis of various derivatives, such as 9-aryl-1,8-dioxo-octahydroxanthene derivatives, under neutral media conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Pharmacological Research 2. In the realm of pharmacological research, similar compounds have been synthesized and evaluated as PI3Kδ inhibitors, showcasing their potential in medical applications, particularly in oncology (Gong, Tang, Liu, & Liu, 2019).
Green Chemistry 3. Another area of research is in the field of green chemistry. The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been effectively utilized as a catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting its use in environmentally friendly chemical synthesis processes (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).
Synthesis and Evaluation of Novel Compounds 4. The synthesis and evaluation of novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives has been a significant area of research, contributing to the development of new chemical entities with potential therapeutic applications (Gong, Tang, Liu, & Liu, 2019).
properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-10-11-19(12-16(15)2)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDHRXMPLREAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide |
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